2,6-dimethylazepane hydrochloride

Description

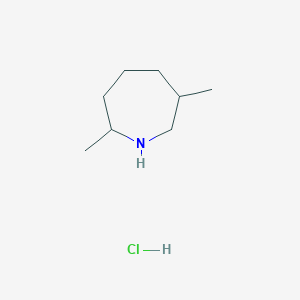

2,6-Dimethylazepane hydrochloride is a secondary amine hydrochloride derivative characterized by a seven-membered azepane ring with methyl substituents at the 2- and 6-positions. Its molecular formula is C₈H₁₇N·HCl, yielding an estimated molecular weight of 179.7 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name |

2,6-dimethylazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-4-3-5-8(2)9-6-7;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWMZDNDVLRYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(NC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-dimethylhexan-1-amine with hydrochloric acid, which results in the formation of the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted azepane derivatives.

Scientific Research Applications

2,6-Dimethylazepane hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,6-dimethylazepane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for 2,6-dimethylazepane hydrochloride and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Application | Key Structural Features |

|---|---|---|---|---|---|

| 2,6-Dimethylazepane HCl | C₈H₁₇N·HCl | 179.7 (estimated) | Not reported | Research/Pharma intermediate | Azepane core with 2,6-methyl groups |

| Xylazine HCl | C₁₂H₁₆N₂S·HCl | ~256.8 | Not reported | Veterinary sedative | Thiazine core with 2,6-xylidino groups |

| Clonidine HCl | C₉H₁₀Cl₂N₃·HCl | ~266.56 | Not reported | Antihypertensive agent | Imidazoline with 2,6-dichlorophenyl |

| 2,6-Dichlorophenylhydrazine HCl | Cl₂C₆H₃NHNH₂·HCl | 213.49 | 225 (decomposition) | Synthetic intermediate | Phenylhydrazine with 2,6-Cl substituents |

Key Observations:

Core Ring Systems :

- 2,6-Dimethylazepane HCl features a flexible azepane ring, which may enhance conformational adaptability in biological interactions compared to rigid heterocycles like thiazine (xylazine) or imidazoline (clonidine) .

- Xylazine HCl (thiazine core) and Clonidine HCl (imidazoline core) demonstrate how ring type influences pharmacological activity. For example, thiazine derivatives often exhibit sedative effects, while imidazoline derivatives target α₂-adrenergic receptors .

The 2,6-dichloro substitution in clonidine contributes to its high polarity, favoring interactions with hydrophilic receptor pockets .

Thermal Stability :

- 2,6-Dichlorophenylhydrazine HCl decomposes at 225°C, suggesting moderate thermal stability, whereas data for 2,6-dimethylazepane HCl are unavailable. Methyl substituents generally enhance stability compared to halogens, but ring strain in azepane may offset this .

Hydrogen Bonding and Crystal Packing

- Clonidine HCl exhibits a 75° angle between its aromatic and imidazoline rings, with hydrogen bonds stabilizing its crystal lattice (R-factor = 0.04) . Similar analysis for 2,6-dimethylazepane HCl could reveal how methyl groups affect packing efficiency or solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.